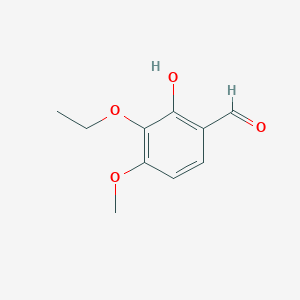
3-ethoxy-2-hydroxy-4-methoxyBenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde is an organic compound with the molecular formula C10H12O4. It is a derivative of vanillin and is known for its aromatic properties. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and perfumery.
准备方法
Synthetic Routes and Reaction Conditions
3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation and crystallization .
化学反应分析
Types of Reactions
3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in neuroinflammatory diseases.
Medicine: Explored for its potential therapeutic properties, including its use as a tyrosinase inhibitor.
Industry: Utilized in the production of fragrances and flavoring agents.
作用机制
The mechanism of action of 3-ethoxy-2-hydroxy-4-methoxyBenzaldehyde involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can be beneficial in treating hyperpigmentation disorders .
相似化合物的比较
Similar Compounds
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde, known for its vanilla flavor.
Ethylvanillin: 3-Ethoxy-4-hydroxybenzaldehyde, used as a flavoring agent.
Isovanillin: 3-Hydroxy-4-methoxybenzaldehyde, used in the synthesis of pharmaceuticals.
Uniqueness
3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its combination of ethoxy, hydroxy, and methoxy groups makes it a versatile intermediate in organic synthesis .
生物活性
3-Ethoxy-2-hydroxy-4-methoxybenzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, supported by relevant studies and data.
Chemical Structure and Properties
This compound has a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. It is characterized by the presence of an ethoxy group, a hydroxyl group, and a methoxy group on the benzene ring. The compound appears as a colorless to light orange crystalline solid with a melting point around 51 °C and is soluble in organic solvents like methanol.
Anti-inflammatory Properties
Research indicates that derivatives of this compound may exhibit anti-inflammatory effects. Studies suggest that these compounds can modulate pathways involved in neuroinflammation, making them potential candidates for treating neuroinflammatory diseases. The anti-inflammatory activity is attributed to their ability to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses.
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented. For instance, 2-hydroxy-4-methoxybenzaldehyde, a structural analog, demonstrated significant antimicrobial activity against various bacteria and fungi. Minimum inhibitory concentrations (MIC) ranged from 80 μg/mL to 300 μg/mL, while minimum bactericidal concentrations (MBC) were reported between 125 μg/mL and 300 μg/mL . This suggests that this compound may possess similar antimicrobial capabilities.
Antioxidant Activity
Antioxidant activity is another significant aspect of this compound's biological profile. In various assays, such as DPPH radical scavenging and β-carotene bleaching tests, related compounds exhibited moderate antioxidant effects. For example, the IC50 values for antioxidant activity in different assays were reported as follows:
| Assay | IC50 (mg/mL) |
|---|---|
| DPPH inhibition | 8.56 ± 0.14 |
| β-Carotene bleaching | 0.37 ± 0.01 |
| Ferrozine-Fe²⁺ complex formation | 2.11 ± 0.05 |
These findings indicate the potential for this compound to mitigate oxidative stress in biological systems .
Case Studies and Research Findings
- Neuroinflammation Studies : A study focusing on neuroinflammatory pathways revealed that compounds similar to this compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting therapeutic potential for neurodegenerative conditions.
- Antimicrobial Testing : In an investigation of essential oils containing similar aldehydes, researchers found that these compounds exhibited broad-spectrum antimicrobial activity, which supports further exploration into the efficacy of this compound against pathogenic microbes .
- Antioxidant Evaluation : The antioxidant capacity was assessed through multiple assays, confirming that related compounds can effectively scavenge free radicals and protect against oxidative damage—an important factor in chronic diseases and aging .
属性
分子式 |
C10H12O4 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC 名称 |
3-ethoxy-2-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-3-14-10-8(13-2)5-4-7(6-11)9(10)12/h4-6,12H,3H2,1-2H3 |
InChI 键 |
GNDFQTRTEBOKQM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1O)C=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















